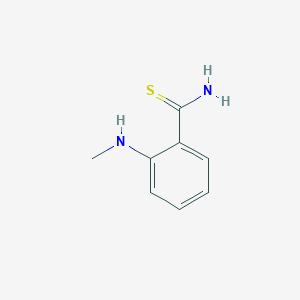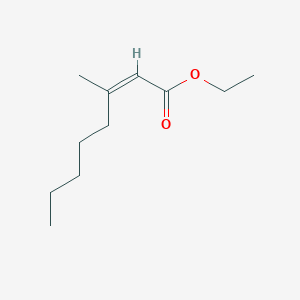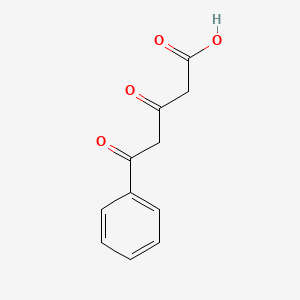
3,5-Dioxo-5-phenylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dioxo-5-phenylpentanoic acid: is an organic compound with the molecular formula C11H10O4 It is a derivative of pentanoic acid, characterized by the presence of two oxo groups at the 3rd and 5th positions and a phenyl group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxo-5-phenylpentanoic acid typically involves the oxidation of 5-phenylpentanoic acid. One common method is the use of hypervalent iodine reagents, which are known for their ability to promote oxidative transformations under mild conditions . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction is facilitated by the availability of hypervalent iodine reagents and the mild reaction conditions required.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dioxo-5-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents, such as iodobenzene diacetate, are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Brominated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: 3,5-Dioxo-5-phenylpentanoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving oxo groups. It serves as a model substrate for investigating the mechanisms of oxidoreductases and other enzymes.
Medicine: Potential applications in medicine include the development of new drugs targeting specific biochemical pathways. The compound’s ability to undergo various chemical transformations makes it a versatile candidate for drug design.
Industry: In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its reactivity and stability under different conditions make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 3,5-Dioxo-5-phenylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo groups can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Oxo-5-phenylpentanoic acid: Similar structure but lacks one oxo group.
5-Phenylpentanoic acid: Lacks both oxo groups.
3,5-Dioxohexanoic acid: Similar structure but lacks the phenyl group.
Uniqueness: 3,5-Dioxo-5-phenylpentanoic acid is unique due to the presence of both oxo groups and the phenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
5526-43-2 |
|---|---|
Formule moléculaire |
C11H10O4 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
3,5-dioxo-5-phenylpentanoic acid |
InChI |
InChI=1S/C11H10O4/c12-9(7-11(14)15)6-10(13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) |
Clé InChI |
RTPQHRPDDDCSGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate](/img/structure/B13999645.png)
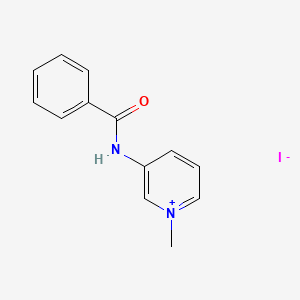
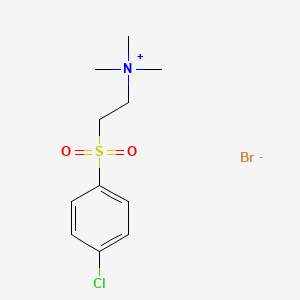

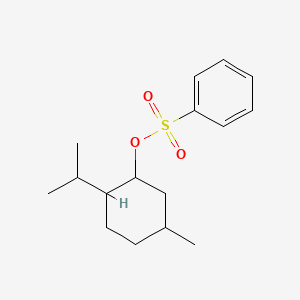
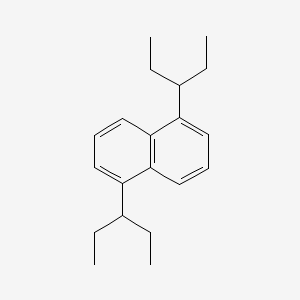

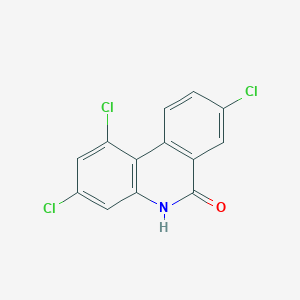
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
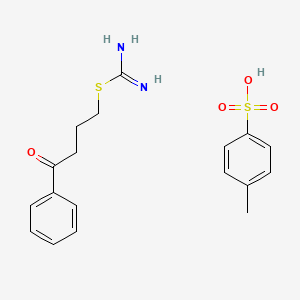
![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)
